PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL-

Description

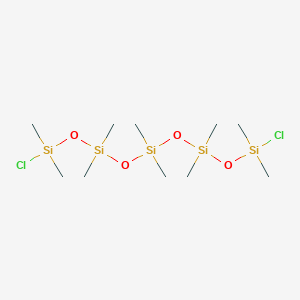

PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- is a silicon-based compound with the molecular formula C10H30Cl2O4Si5 and a molecular weight of 425.67 g/mol

Properties

IUPAC Name |

bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H30Cl2O4Si5/c1-17(2,11)13-19(5,6)15-21(9,10)16-20(7,8)14-18(3,4)12/h1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYCTEUULXJENF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(O[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)O[Si](C)(C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30Cl2O4Si5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- typically involves the reaction of chlorosilanes with silanol groups under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions with moisture. The process involves the following steps:

Chlorination: Chlorosilanes are prepared by reacting silicon with chlorine gas.

Hydrolysis: The chlorosilanes are then hydrolyzed to form silanols.

Condensation: The silanols undergo condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- involves large-scale chlorination and hydrolysis processes, followed by purification steps to ensure high purity of the final product. The use of advanced reactors and separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups.

Hydrolysis: The compound can hydrolyze in the presence of water to form silanols.

Condensation: It can undergo condensation reactions to form larger silicon-oxygen frameworks.

Common Reagents and Conditions

Substitution: Common reagents include alcohols, amines, and thiols.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases are used to facilitate the reaction.

Major Products Formed

Substitution: Formation of various organosilicon compounds.

Hydrolysis: Formation of silanols and silicic acid.

Condensation: Formation of polysiloxanes and siloxane networks.

Scientific Research Applications

PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of advanced materials, including siloxane polymers and silicon-based nanomaterials.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and medical implants due to its biocompatibility.

Industry: Utilized in the production of coatings, adhesives, and sealants with improved properties.

Mechanism of Action

The mechanism of action of PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- involves its ability to form strong silicon-oxygen bonds. These bonds contribute to the compound’s stability and reactivity. The molecular targets include various functional groups that can interact with the silicon atoms, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

- Bis[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane

- Bis[[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane

- Bis[[[ethoxy(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane

Uniqueness

PENTASILOXANE,1,9-DICHLORO-1,1,3,3,5,5,7,7,9,9-DECAMETHYL- is unique due to the presence of chlorine atoms, which provide additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of silicon-based materials with tailored properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.